molecular formula C13H15BClNO2S B1457915 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine CAS No. 2096995-03-6

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

Cat. No.: B1457915
CAS No.: 2096995-03-6
M. Wt: 295.6 g/mol
InChI Key: KEWYEKWUURYLCJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine: is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is substituted with a chloro group at the 4-position and a dioxaborolane moiety at the 2-position. Boronic esters like this one are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-16-11(8)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYEKWUURYLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thieno[3,2-c]pyridine Core

The thieno[3,2-c]pyridine nucleus is typically synthesized through cyclization reactions involving appropriate thiophene and pyridine precursors. Common methods include:

These methods yield the fused heterocyclic system that serves as the scaffold for further functionalization.

Introduction of the Boronate Ester Group (Borylation)

The key step in the preparation of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is the selective borylation of the thieno[3,2-c]pyridine core at the 2-position. The common and effective method involves:

This reaction proceeds via oxidative addition of the aryl halide (chloride in this case) to the palladium catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the boronate ester.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to form core Suitable thiophene and pyridine precursors, catalyst Variable Depends on precursor and method
Borylation Bis(pinacolato)diboron, Pd catalyst, base, inert atmosphere, 80–100°C, 12–24 h 50–80 High selectivity for 2-position borylation

The borylation step is critical and often optimized for catalyst loading, base choice, and temperature to maximize yield and purity.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis of this compound is adapted for larger scale production with considerations including:

These adaptations enhance reproducibility, scalability, and cost-effectiveness.

Research Findings and Comparative Analysis

Research into the synthesis of boronate esters similar to this compound highlights:

  • The importance of catalyst choice , with palladium complexes bearing phosphine ligands providing superior yields.
  • The effect of substituents on the pyridine ring , where electron-withdrawing groups like chloro can influence oxidative addition rates and overall borylation efficiency.
  • The unique electronic properties of the thieno[3,2-c]pyridine core that affect reactivity compared to simpler pyridine or thiophene boronate esters.

These findings guide the optimization of reaction parameters for improved synthetic outcomes.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Core synthesis Cyclization of thiophene and pyridine precursors Formation of thieno[3,2-c]pyridine core
Borylation Bis(pinacolato)diboron, Pd catalyst, base, inert atmosphere, 80–100°C Introduction of boronate ester group at 2-position
Purification Crystallization or chromatography Product purity ≥98%, white crystalline powder
Industrial scale-up Continuous flow, automated control, quality control Enhanced yield, reproducibility, and safety

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Electrophilic Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Substituted Thieno[3,2-c]pyridines: Formed through electrophilic substitution reactions.

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: Studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond, with the thieno[3,2-c]pyridine core acting as the electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is unique due to the presence of both a chloro group and a dioxaborolane moiety on the thieno[3,2-c]pyridine core. This dual functionality allows for versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:

  • Suzuki-Miyaura Coupling : Reacting a halogenated thienopyridine (e.g., 4-chloro-2-bromothieno[3,2-c]pyridine) with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and a base (e.g., Cs₂CO₃) in a 1,4-dioxane/water solvent system .
  • Key Conditions : Use of inert atmosphere (N₂/Ar), temperatures between 80–100°C, and reaction times of 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How is the compound characterized to confirm its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify boronic ester integration (e.g., pinacol methyl groups at δ ~1.3 ppm) and thienopyridine backbone signals.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) with retention time consistency .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.2) .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation : Avoid heat/open flames (risk of boronic ester decomposition). Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .
  • Storage : Keep in a dry, sealed container at 2–8°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings involving this compound?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance turnover.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) versus 1,4-dioxane/water mixtures for solubility and stability .
  • Base Selection : Evaluate Cs₂CO₃ vs. K₂CO₃ for deprotonation efficiency and side-product formation .

Table 1 : Example Reaction Optimization Data

CatalystSolvent SystemBaseYield (%)Reference
Pd(PPh₃)₄1,4-Dioxane/H₂OCs₂CO₃68
PdCl₂(dppf)THF/H₂OK₂CO₃75

Q. How to resolve contradictory crystallographic data in structural studies?

  • Software Tools : Use SHELXL for refining disordered boronic ester groups and OLEX2 for visualizing hydrogen bonding networks .
  • Twinned Crystals : Apply twin law matrices in SHELXL to correct for pseudo-merohedral twinning .
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B–O bond ~1.36 Å) .

Q. What strategies validate structure-activity relationships (SAR) for thienopyridine derivatives?

  • Substituent Variation : Modify the chloro group (e.g., replace with –Br, –CF₃) and assess binding affinity via radioligand assays .
  • Pharmacophore Modeling : Map electrostatic potentials of the boronic ester and thienopyridine ring to predict interactions with targets like α-synuclein .
  • In Vivo/In Vitro Correlation : Compare PET imaging data (e.g., brain uptake in rodents) with computational docking scores .

Methodological Guidance

  • Contradictory Spectral Data : For unexpected NMR peaks (e.g., residual solvent or rotamers), use variable-temperature NMR or HSQC/HMBC experiments to assign signals .
  • Low Coupling Efficiency : Pre-purify boronic ester precursors via flash chromatography to remove hydrolyzed byproducts (e.g., boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

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